molecular formula C8H14O3 B3030380 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 894789-84-5

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B3030380
CAS No.: 894789-84-5
M. Wt: 158.19
InChI Key: FWACHPKPHQQULO-UHFFFAOYSA-N
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Description

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is an organic compound with the molecular formula C8H14O3. It is characterized by a tetrahydropyran ring substituted with a methyl group and an acetic acid moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of 4-methyl-1,5-hexadiene in the presence of an acid catalyst to form the tetrahydropyran ring. Subsequent oxidation and carboxylation steps yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-methyltetrahydro-2H-pyran-4-yl ketone.

    Reduction: Formation of 2-(4-methyltetrahydro-2H-pyran-4-yl)ethanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyltetrahydro-2H-pyran-4-yl acetate
  • 2-(4-methyltetrahydro-2H-pyran-4-yl)ethanol
  • 4-methyltetrahydro-2H-pyran-4-yl ketone

Uniqueness

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is unique due to its combination of a tetrahydropyran ring and an acetic acid moiety. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-methyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWACHPKPHQQULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729676
Record name (4-Methyloxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894789-84-5
Record name (4-Methyloxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of dihydro-2H-pyran-4(3H)-one (X9) (3.13 g, from Aldrich) in toluene was added (carbethoxymethylene)-triphenylphosphorane (12.0 g, Aldrich). The solution was stirred at 110° C. for 3 days. The resulting dark solution was concentrated in vacuo and the residue directly purified by column over silica gel to yield compound X10 (4.54 g) as a clear liquid. 1H-NMR (CDCl3, 500 MHz): 5.66 (s, 1H), 4.16 (q, 2H), 3.98 (s, 4H), 3.00 (t, 2H), 2.38 (m, 2H), 1.77 (m, 4H), 1.27 (t, 3H) ppm.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 3
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 4
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 5
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 6
2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

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